N-benzyl-3-(4-isopropylphenyl)acrylamide
Description
Contextualization of Acrylamide (B121943) Derivatives in Drug Discovery and Chemical Biology
The acrylamide functional group, characterized by a carbonyl group conjugated with a carbon-carbon double bond, is a prominent structural motif in the realm of drug discovery and chemical biology. These compounds are recognized for their ability to act as Michael acceptors, a feature that allows them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This capacity for covalent modification has been harnessed in the design of highly potent and selective enzyme inhibitors.
The applications of acrylamide derivatives are extensive, spanning a wide range of therapeutic areas. They have been investigated for their potential as anticancer agents, with some derivatives showing activity against various cancer cell lines. mdpi.comnih.gov Furthermore, their utility has been demonstrated in the development of antivirals, anti-inflammatory agents, and treatments for metabolic disorders. The inherent reactivity of the acrylamide moiety, when appropriately modulated through structural modifications, provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Significance and Emerging Research Trends for N-Benzyl-3-(4-isopropylphenyl)acrylamide
While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components suggest significant potential for investigation. The compound is a derivative of cinnamic acid, a class of compounds known for a variety of biological activities. The N-benzyl group and the 4-isopropylphenyl moiety are common features in pharmacologically active molecules, often contributing to binding affinity and selectivity for biological targets.
Emerging research on structurally similar N-benzyl cinnamamide (B152044) derivatives has pointed towards several promising avenues of investigation. Studies on related compounds have revealed potential applications in areas such as:
Anticancer Research: A number of N-benzyl arylamide derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs. mdpi.com
Antimicrobial Agents: The cinnamamide scaffold has been explored for the development of new antibacterial and antifungal agents. The lipophilicity imparted by the benzyl (B1604629) and isopropyl groups could potentially enhance cell membrane penetration, a desirable feature for antimicrobial drugs.
The combination of the N-benzyl group with the 3-(4-isopropylphenyl)acrylamide core presents a unique molecular architecture that warrants further exploration for its potential biological activities.
Scope and Objectives of Academic Research on the Chemical Compound
Given the nascent stage of research specifically focused on this compound, the scope of academic inquiry is currently centered on fundamental characterization and preliminary biological screening. Key objectives of such research would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Physicochemical Profiling: Determining key physicochemical properties such as solubility, lipophilicity (LogP), and melting point, which are crucial for understanding its potential as a drug candidate.
Preliminary Biological Evaluation: Screening the compound against a panel of biological targets to identify any potential therapeutic applications. This would likely involve in vitro assays to assess its activity against various cancer cell lines, bacterial strains, or specific enzymes.
The following tables provide a summary of predicted chemical data and a plausible synthetic pathway for this compound, based on established chemical principles and data from related compounds.
Predicted Physicochemical and Structural Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |
| LogP | Predicted to be in the range of 3.5 - 4.5 |
Plausible Synthetic Route for this compound
The synthesis of this compound would likely proceed via a two-step process, starting from commercially available precursors.
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of 3-(4-isopropylphenyl)acrylic acid | 4-isopropylbenzaldehyde (B89865) and malonic acid in the presence of a base such as pyridine (B92270) and piperidine, heated. |
| 2 | Amide Coupling | 3-(4-isopropylphenyl)acrylic acid and benzylamine (B48309) in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., DMAP) in an appropriate solvent (e.g., DCM, DMF). |
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(2)18-11-8-16(9-12-18)10-13-19(21)20-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVFTALASQPHH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of N Benzyl 3 4 Isopropylphenyl Acrylamide
Established Methodologies for the Synthesis of N-Benzyl-3-(4-isopropylphenyl)acrylamide
The construction of the this compound molecule primarily relies on the formation of an amide linkage between a 3-(4-isopropylphenyl)acrylic acid moiety and benzylamine (B48309). Several synthetic protocols can be employed to achieve this transformation.
Amine-Acrylate Condensation Reactions
A direct and common method for synthesizing this compound is through the condensation reaction between 3-(4-isopropylphenyl)acrylic acid and benzylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.
The initial step involves the synthesis of the precursor, 3-(4-isopropylphenyl)acrylic acid. This can be prepared via a Knoevenagel condensation between 4-isopropylbenzaldehyde (B89865) and malonic acid. researchgate.netchemscene.com
Once the substituted acrylic acid is obtained, it can be reacted with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. walisongo.ac.id Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with benzylamine, usually in the presence of a base to neutralize the HCl byproduct. walisongo.ac.iduobaghdad.edu.iq
A related approach involves the direct reaction of an ester of 3-(4-isopropylphenyl)acrylic acid, such as the methyl or ethyl ester, with benzylamine. researchgate.netgoogle.com This aminolysis of the ester often requires elevated temperatures or the use of a catalyst. researchgate.net
Table 1: Plausible Reaction Conditions for Amine-Acrylate Condensation
| Precursors | Coupling Agent/Reagent | Solvent | Temperature | Reference for Analogy |
| 3-(4-isopropylphenyl)acrylic acid, Benzylamine | DCC, NHS | Dichloromethane | Room Temperature | walisongo.ac.id |
| 3-(4-isopropylphenyl)acrylic acid, Benzylamine | Thionyl Chloride | Toluene | Reflux | uobaghdad.edu.iq |
| Methyl 3-(4-isopropylphenyl)acrylate, Benzylamine | None (or catalyst) | Toluene | 110 °C | researchgate.netgoogle.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative for the synthesis of complex amides.
The Ugi four-component reaction (U-4CR) is a prominent MCR that could theoretically be employed to synthesize this compound. This would involve the reaction of 4-isopropylbenzaldehyde, benzylamine, an isocyanide (e.g., tert-butyl isocyanide), and a suitable carboxylic acid in a protic solvent like methanol. nih.govbeilstein-journals.orgresearchgate.net The resulting Ugi product could then be further modified to yield the desired acrylamide (B121943).
Another potential MCR is the Passerini three-component reaction (P-3CR) . In a hypothetical scenario, 4-isopropylbenzaldehyde, an isocyanide, and acrylic acid could react to form an α-acyloxy carboxamide. nih.govnih.gov Subsequent transformations would be necessary to arrive at the target this compound structure. The modularity of these reactions allows for the rapid generation of a library of analogues by varying the individual components. nih.govnih.gov
Alternative Synthetic Pathways
Beyond direct condensation and multicomponent strategies, other synthetic routes can be envisioned for the preparation of this compound.
Dehydrohalogenation: This method involves the elimination of a hydrogen halide from a precursor molecule. For instance, the synthesis could start with the Michael addition of benzylamine to 3-(4-isopropylphenyl)acryloyl chloride to form N-benzyl-3-chloro-3-(4-isopropylphenyl)propanamide. Subsequent treatment with a base would induce dehydrochlorination to yield the desired α,β-unsaturated amide. A similar strategy has been reported for the synthesis of N-benzylacrylamide from N-benzyl-β-chloropropionamide. orgsyn.org
Heck Coupling Reaction: The Mizoroki-Heck reaction provides a powerful tool for carbon-carbon bond formation. misuratau.edu.lyugent.benih.gov In this context, 4-isopropylphenyl iodide or bromide could be coupled with N-benzylacrylamide in the presence of a palladium catalyst and a base to directly form this compound. misuratau.edu.lyresearchgate.net This approach is advantageous for its ability to tolerate a wide range of functional groups.
Derivatization and Analogue Synthesis of the Core Structure
The this compound scaffold presents multiple opportunities for chemical modification to generate a library of analogues for various research applications.
Modifications to the N-Benzyl Moieties
The N-benzyl group can be readily modified by utilizing substituted benzylamines in the synthetic schemes described above. This allows for the introduction of a wide array of functional groups onto the benzyl (B1604629) ring. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) can be incorporated. nih.govmanchester.ac.ukmdpi.com The synthesis of N-benzyl-N-aryl-acrylamide derivatives has been documented, showcasing the feasibility of these modifications. nih.gov
Table 2: Examples of Substituted Benzylamines for Analogue Synthesis
| Substituted Benzylamine | Resulting N-Substituent on Acrylamide | Reference for Analogy |
| 4-Methoxybenzylamine | N-(4-methoxybenzyl) | nih.gov |
| 4-Chlorobenzylamine | N-(4-chlorobenzyl) | nih.gov |
| 2,4-Difluorobenzylamine | N-(2,4-difluorobenzyl) | mdpi.com |
| 3,4-Dimethoxybenzylamine | N-(3,4-dimethoxybenzyl) | nih.gov |
Substituent Variations on the 4-Isopropylphenyl Group
The 4-isopropylphenyl ring can also be a target for structural modification. This can be achieved by starting with different substituted benzaldehydes in the initial Knoevenagel condensation or by using variously substituted aryl halides in a Heck coupling reaction. This allows for the exploration of the steric and electronic effects of different substituents on the phenyl ring. For example, analogues with methoxy, fluoro, or cyano groups on the phenyl ring have been synthesized in related systems.
Furthermore, the isopropyl group itself could be replaced with other alkyl or functional groups to probe the impact of this specific moiety. The synthesis of related compounds such as 3-(4-methoxyphenyl)-N,N-dimethylpropiolamide and 3-(4-fluorophenyl)-N,N-dimethylpropiolamide highlights the feasibility of such variations. nih.gov
Structural Alterations of the Acrylamide Linker
The acrylamide linker in this compound and its analogues is a versatile functional group susceptible to a variety of chemical transformations. These modifications can alter the electronic and steric properties of the molecule, leading to a diverse range of derivatives. Key transformations include reactions of the double bond and modifications of the amide functionality.
One common transformation of the α,β-unsaturated system in acrylamides is the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the acrylamide. For instance, benzylamine can undergo an aza-Michael addition to α,β-unsaturated esters, a reaction that can be promoted by microwave irradiation in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. mdpi.com This reactivity highlights the potential for introducing a wide range of substituents at the β-position of the acrylamide linker.
Another significant reaction involving the acrylamide double bond is the Heck reaction. The Heck reaction of β-arylacrylamides with aryl iodides can lead to the formation of β,β-diarylacrylamides. The stereochemical outcome of this reaction is influenced by the nature of the substituents on the acrylamide nitrogen and the aryl iodide. For example, N,N-dimethyl-β-arylacrylamides have been observed to yield vinylic substitution products with higher stereoselectivity compared to the corresponding N-unsubstituted acrylamides.
Radical-mediated cascade reactions also offer a pathway to more complex molecular architectures. N-benzylacrylamides can undergo spirocyclization with polyhaloalkanes in a metal-free catalytic system, leading to the formation of polyhalo-substituted azaspirocyclohexadienones. nih.gov This process involves a radical addition to the acrylamide double bond followed by an intramolecular cyclization and dearomatization. nih.gov
Chiral Synthesis and Stereoselective Approaches to this compound Analogues
The synthesis of chiral analogues of this compound is of significant interest for various applications. Stereoselective approaches focus on controlling the stereochemistry at the α- and β-positions of the acrylamide core.
Asymmetric hydrogenation represents a powerful tool for the stereoselective reduction of the double bond in acrylamide derivatives. Transition metal catalysts, particularly those based on rhodium and iridium with chiral ligands, are effective for the asymmetric hydrogenation of various prochiral enamides, leading to chiral amines with high enantioselectivity. nih.govresearchgate.netrsc.org For instance, the asymmetric hydrogenation of 3-benzoylaminocoumarins has been achieved with excellent enantioselectivities using a BridgePhos-Rh catalytic system. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones provides chiral sulfones in high yields and enantioselectivities. semanticscholar.org These methodologies could potentially be adapted for the stereoselective synthesis of saturated analogues of this compound.
Stereoselective Michael additions also provide a route to chiral derivatives. The aza-Michael addition of benzylamine to acrylates can be influenced by the reaction conditions to favor the formation of specific stereoisomers. mdpi.com Furthermore, asymmetric hydroarylation of N-acyl enamines, catalyzed by nickel hydride complexes with chiral ligands, offers a practical method for accessing chiral benzylamines and their corresponding amides.
The table below summarizes some of the stereoselective approaches applicable to the synthesis of chiral analogues of this compound.
| Stereoselective Method | Catalyst/Reagent | Product Type | Key Features |
| Asymmetric Hydrogenation | Rhodium/Chiral Ligands (e.g., BridgePhos) | Chiral saturated amides | High yields and enantioselectivities for cyclic amino acid derivatives. researchgate.net |
| Asymmetric Hydrogenation | Nickel/Chiral Ligands | Chiral saturated sulfones | Excellent enantioselectivities for α,β-unsaturated sulfones. semanticscholar.org |
| Asymmetric Hydroarylation | Nickel Hydride/Chiral Ligands | Chiral benzylamines/amides | Access to enantioenriched benzylamine derivatives from enamines. |
| Aza-Michael Addition | DBU | β-amino esters | Potential for diastereoselective addition depending on substrates and conditions. mdpi.com |
Mechanistic Investigations and Biological Activity Profiling of N Benzyl 3 4 Isopropylphenyl Acrylamide
In Vitro Assessment of Biological Potency
Detailed in vitro evaluations are crucial for characterizing the biological potential of a novel compound. Such assessments typically involve a battery of assays to determine its direct effects on specific molecular targets and cellular functions.
Receptor Binding and Ligand Affinity Studies
Comprehensive searches of scientific databases yielded no specific studies on the receptor binding profiles or ligand affinity of N-benzyl-3-(4-isopropylphenyl)acrylamide. The determination of binding constants (Kd), inhibition constants (Ki), or the identification of specific receptor targets for this compound remains an unaddressed area of research.
Cellular Functional Assays (e.g., cell proliferation, migration, invasion in non-human cell lines)
No studies were identified that specifically investigated the effects of this compound on cellular functions such as proliferation, migration, or invasion in any non-human cell lines. Research on other acrylamide (B121943) derivatives has demonstrated cytotoxic activity against cancer cell lines, but these findings cannot be directly extrapolated to this compound. mdpi.com
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental to its development as a potential therapeutic agent.
Identification and Characterization of Specific Biological Targets
The specific biological targets of this compound have not been identified or characterized in the available scientific literature. While related compounds have been shown to interact with targets like tubulin and hypoxia-inducible factor-1α (HIF-1α), there is no direct evidence linking this compound to these or any other specific biological molecules. mdpi.comresearchgate.net
Modulation of Intracellular Signaling Pathways (e.g., cell cycle control, apoptosis pathways in cell lines)
There is a lack of information regarding the modulation of any intracellular signaling pathways by this compound. Studies on its effects on cell cycle progression or the induction of apoptosis in cell lines have not been published.
Interaction with Key Biomolecules (e.g., proteins, nucleic acids)
Direct experimental data on the interaction of this compound with specific proteins or nucleic acids is not readily found in current scientific literature. However, the potential for such interactions can be understood by analyzing its structural features and the behavior of related molecules.
The core of the molecule is a cinnamoyl scaffold, which possesses an α,β-unsaturated carbonyl group. This feature is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biomolecules, particularly the thiol groups of cysteine residues in proteins. acs.org This type of interaction can lead to the irreversible inhibition of enzymes and is a common mechanism for the biological activity of many natural and synthetic compounds. acs.org
Furthermore, non-covalent interactions are expected to play a significant role. The binding of related hydroxycinnamic acids and their derivatives to proteins is known to be driven by a combination of hydrogen bonding, hydrophobic interactions, and ionic forces. researchgate.net For this compound, the following interactions are plausible:
Hydrophobic Interactions: The benzyl (B1604629) group and the isopropyl-substituted phenyl ring provide significant hydrophobic character, facilitating interactions with nonpolar pockets within proteins.
Hydrogen Bonding: The amide group (–CONH–) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form hydrogen bonds with amino acid residues in a protein's active site or with the phosphate (B84403) backbone and bases of nucleic acids.
Aromatic Interactions: The two aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or with the bases of DNA. Additionally, weakly polar interactions between the aromatic rings and the hydrogens of backbone amides are known to stabilize protein structures. nih.gov
The specific nature and strength of these interactions would ultimately determine the compound's binding affinity and selectivity for particular biological targets. Molecular docking simulations on related cinnamides have suggested that these compounds can fit into the active sites of enzymes like histone deacetylases (HDACs), with binding stabilized by these combined forces. researchgate.net
Antioxidant and Radical Scavenging Properties of this compound and its Derivatives
Although this compound has not been specifically evaluated for its antioxidant capacity in published studies, the antioxidant potential of the broader cinnamamide (B152044) class is well-documented. eurekaselect.com The activity of these compounds is highly dependent on their substitution patterns, particularly the presence of hydroxyl groups on the phenyl ring. eurekaselect.comnih.gov
Cinnamic acid derivatives that contain phenolic hydroxyl groups are potent antioxidants, acting as strong free radical scavengers. eurekaselect.com The mechanism typically involves the donation of a hydrogen atom from the hydroxyl group to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance. Since this compound lacks a phenolic hydroxyl group, its direct radical scavenging activity via this mechanism is expected to be limited compared to hydroxylated analogs like ferulic or caffeic acid amides. nih.gov
The table below summarizes the antioxidant activity of some related cinnamamide derivatives from scientific literature, illustrating the range of activities observed in this class of compounds.
| Compound | Antioxidant Assay | Result | Reference |
|---|---|---|---|
| (E)-N-(feruloyl)-L-phenylalanine t-butyl ester | Bulk Phase Lipid Autoxidation | High antioxidant activity | nih.gov |
| (E)-N-(sinapoyl)-L-phenylalanine t-butyl ester | Bulk Phase Lipid Autoxidation | High antioxidant activity | nih.gov |
| N-(p-coumaroyl)glaucine | DPPH Radical Scavenging | Higher activity than parent alkaloid | nih.gov |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide (16d) | DPPH Scavenging (IC50) | 29.2 µg/mL | mdpi.com |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide (16e) | DPPH Scavenging (IC50) | 28.9 µg/mL | mdpi.com |
Antimicrobial Efficacy Against Pathogenic Microorganisms (e.g., bacterial and fungal strains)
Direct testing of this compound against pathogenic microbes has not been reported. However, extensive research into cinnamamides and N-benzyl derivatives demonstrates that these classes of compounds frequently possess significant antimicrobial properties. nih.govnih.govmdpi.com
The antimicrobial activity of cinnamamides is influenced by the substituents on both the phenyl ring and the amide nitrogen. Lipophilicity is a key factor, as it governs the compound's ability to penetrate microbial cell membranes. A study on N-arylcinnamamides revealed that compounds with halogen substitutions, such as (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide, exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.govnih.gov
Of particular relevance, a study of synthetic cinnamides tested 4-isopropylbenzylcinnamide , a structural isomer of the title compound, for its antibacterial activity. This compound was identified as the most potent among the tested series, with a Minimum Inhibitory Concentration (MIC) of 458.15 µM against S. aureus and P. aeruginosa. nih.gov This finding suggests that the combination of an isopropyl group on a benzyl ring attached to a cinnamoyl core is a favorable structural motif for antibacterial action.
The tables below present the antimicrobial efficacy of several related cinnamamide and N-benzyl derivatives against various pathogenic strains, as documented in scientific research.
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | nih.gov |
| 4-isopropylbenzylcinnamide | Pseudomonas aeruginosa | 458.15 µM | nih.gov |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (MRSA) | 22.27 µM | nih.gov |
| (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis H37Ra | 27.38 µM | nih.gov |
| N-(4-chloro-2-(benzylthio)-5-methylphenylsulfonyl)cinnamamide (16d) | Staphylococcus aureus ATCC 25923 | 1 µg/mL | mdpi.com |
| N-(4-chloro-2-((4-chlorobenzyl)thio)-5-methylphenylsulfonyl)cinnamamide (16e) | Enterococcus faecalis ATCC 29212 | 1 µg/mL | mdpi.com |
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| (2E)-N-(4-Bromophenyl)-3-phenylprop-2-enamide | Fusarium avenaceum | >465.12 µM | nih.gov |
| N-(4-chloro-2-(benzylthio)-5-methylphenylsulfonyl)cinnamamide (16d) | Candida albicans ATCC 10231 | 4 µg/mL | mdpi.com |
| Butyl cinnamate | Candida albicans ATCC-76485 | 626.62 µM | researchgate.net |
| Propyl cinnamate | Candida albicans ATCC-76485 | 672.83 µM | researchgate.net |
Structure Activity Relationship Sar Studies of N Benzyl 3 4 Isopropylphenyl Acrylamide Analogues
Systematic Evaluation of Substituent Effects on Biological Activity
The biological activity of N-benzyl-3-(4-isopropylphenyl)acrylamide analogues can be significantly modulated by the introduction of various substituents on both the N-benzyl and the 3-phenyl rings. SAR studies on related N-benzylarylamide derivatives have demonstrated that the nature, position, and size of these substituents play a critical role in determining the pharmacological profile.
For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution on the phenyl ring directly attached to the pyrimidine (B1678525) core showed that electron-withdrawing groups, such as a trifluoromethyl (CF3) group, were well-tolerated. However, a significant enhancement in potency was observed when the CF3 group was replaced by an isopropyl group. acs.org This suggests that steric bulk and hydrophobicity in this region can be beneficial for activity. Conversely, introducing fluoro groups to the isopropyl moiety led to a notable decrease in potency. acs.org
In another study on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, the introduction of a 4-fluoro substituent on the benzyl (B1604629) ring resulted in significant inhibition of cell proliferation in breast and leukemia cancer cell lines. johnshopkins.edu This highlights the potential for halogen substituents to enhance biological activity, possibly through improved target binding or altered pharmacokinetic properties.
The following table summarizes the effects of various substituents on the biological activity of related acrylamide (B121943) and benzamide (B126) derivatives, providing insights into potential modifications for this compound.
| Compound Series | Substituent (R) | Position | Biological Activity (IC50) | Reference |
| N-Benzyl-2-(R-phenyl)pyrimidin-4-amine | 2-CF3 | Phenyl | ~1 µM | acs.org |
| 2-Isopropyl | Phenyl | 180 nM | acs.org | |
| 2-Et | Phenyl | Comparable to 2-CF3 | acs.org | |
| Thiazolyl N-(R-benzyl)acetamide | 4-Fluoro | Benzyl | 64-71% inhibition at 50 µM | johnshopkins.edu |
| 7-Azaindole-based inhibitors | p-Nitro | Benzyl | Improved submicromolar GSK-3β inhibition | acs.org |
Influence of the N-Benzyl Moiety on Receptor/Target Interaction
The N-benzyl group is a critical component of this compound, significantly influencing its interaction with biological targets. The aromatic nature and conformational flexibility of the benzyl group allow it to engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions within a receptor's binding pocket.
Furthermore, SAR studies on 7-azaindole-based kinase inhibitors revealed that an N-benzyl substituent was superior to other aliphatic and aromatic groups in achieving a balanced activity profile against multiple kinases. acs.org This suggests that the benzyl group provides an optimal combination of size, hydrophobicity, and potential for specific interactions. The introduction of substituents on the benzyl ring can further fine-tune these interactions. For example, a para-nitro group on the benzyl ring of a 7-azaindole (B17877) derivative led to improved inhibitory profiles. acs.org
The table below illustrates the impact of the N-benzyl group and its substitutions on the activity of various compounds.
| Compound Series | N-Substituent | Biological Activity | Reference |
| 7-Azaindole-based kinase inhibitors | Benzyl | Balanced Fyn/GSK-3β inhibition | acs.org |
| Phenyl | Weaker inhibition on Fyn | acs.org | |
| p-Nitrobenzyl | Improved GSK-3β inhibition | acs.org | |
| N-Substituted Polyhydroxypyrrolidines | Benzyl | Selective Golgi α-mannosidase II inhibition | researchgate.net |
Impact of the 4-Isopropylphenyl Group on Pharmacological Profile
The 3-(4-isopropylphenyl) group of this compound plays a significant role in defining the compound's pharmacological profile, primarily through hydrophobic interactions. The isopropyl group, being a bulky and lipophilic substituent, can occupy a hydrophobic pocket within the target protein, thereby enhancing binding affinity.
In SAR studies of N-benzyl-2-phenylpyrimidin-4-amine inhibitors, the replacement of a trifluoromethyl group with an isopropyl group at a similar position led to a six-fold increase in potency, underscoring the importance of this type of hydrophobic substituent. acs.org This finding strongly supports the rationale for the inclusion of the 4-isopropylphenyl moiety in the design of potent bioactive molecules.
Research on acrylamide derivatives has also shown that substitutions on the phenyl ring of the acrylamide moiety are critical for activity. For example, in a series of 3-(3,4-dichlorophenyl)acrylamide derivatives, the dichlorophenyl group was found to engage in hydrophobic interactions with the target enzyme. ekb.eg While not an isopropyl group, this highlights the general principle that hydrophobic substituents on this phenyl ring are key determinants of activity.
The following data provides a comparative look at the effect of substituents on the phenyl ring of related compounds.
| Compound Series | Substituent on Phenyl Ring | Biological Activity (IC50) | Reference |
| N-Benzyl-2-(R-phenyl)pyrimidin-4-amine | 2-CF3 | ~1 µM | acs.org |
| 2-Isopropyl | 180 nM | acs.org | |
| 3-(R-phenyl)acrylamide derivatives | 3,4-dichloro | 0.023 µM (HLGPa inhibition) | ekb.eg |
Role of the Acrylamide Backbone in Compound Efficacy and Selectivity
The acrylamide functional group is a cornerstone of the this compound structure, contributing to both its biological efficacy and selectivity. The acrylamide moiety is a versatile scaffold found in numerous approved drugs and serves several key functions. ekb.eg
Firstly, the α,β-unsaturated carbonyl system of the acrylamide is an electrophilic center, making it susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active site of a target protein. This can lead to the formation of a covalent bond, resulting in irreversible inhibition, which can significantly enhance potency and duration of action.
Furthermore, the acrylamide group can influence the physicochemical properties of the molecule, such as solubility and membrane permeability. The introduction of an acrylamide moiety has been shown to improve both aqueous and lipid solubility, which can lead to better bioavailability.
Pharmacophore Modeling and Design Principles for Optimized Analogues
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com For this compound analogues, a pharmacophore model would typically consist of key features such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings.
Based on the SAR data from related compounds, a putative pharmacophore model for this compound analogues can be proposed. This model would likely include:
Two hydrophobic features: one corresponding to the 4-isopropylphenyl group and another to the benzyl ring.
A hydrogen bond acceptor: represented by the carbonyl oxygen of the acrylamide.
A hydrogen bond donor: represented by the amide N-H group.
Two aromatic rings: corresponding to the phenyl rings of the benzyl and isopropylphenyl moieties.
In a study on N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was developed that successfully predicted the activity of new compounds. nih.gov This model highlighted the importance of the spatial arrangement of aromatic and hydrogen-bonding features. Similarly, pharmacophore models for other kinase inhibitors often feature a combination of hydrophobic pockets and hydrogen bond donors/acceptors. nih.gov
Design principles for optimized analogues of this compound would focus on:
Optimizing hydrophobic interactions: Exploring different alkyl substituents on the phenyl ring to better fit the hydrophobic pocket of the target. For example, replacing the isopropyl group with a cyclopropyl (B3062369) or tert-butyl group could be investigated.
Modulating electronic properties: Introducing electron-withdrawing or electron-donating groups on the benzyl and phenyl rings to fine-tune binding affinity and reactivity.
Conformational constraint: Introducing rigidity into the molecule, for example, by cyclizing parts of the structure, to lock it into a more bioactive conformation and improve selectivity.
Bioisosteric replacement: Replacing the acrylamide backbone with other linkers that maintain the appropriate geometry and hydrogen bonding capabilities but may offer improved metabolic stability.
By integrating SAR data with computational pharmacophore modeling, it is possible to rationally design novel analogues of this compound with enhanced potency, selectivity, and drug-like properties.
Preclinical Pharmacological Explorations of N Benzyl 3 4 Isopropylphenyl Acrylamide
Efficacy Studies in Relevant In Vivo Non-Human Disease Models (e.g., animal xenograft models)
There is no available information from in vivo efficacy studies for N-benzyl-3-(4-isopropylphenyl)acrylamide. Research in this area would be necessary to determine the compound's potential therapeutic effects in various disease models, such as those for oncology, inflammation, or other conditions. Such studies would typically involve administering the compound to animal models, like mice with tumor xenografts, to observe any impact on disease progression, tumor volume, or other relevant biomarkers.
Early Pharmacokinetic Characterization in Animal Species (e.g., absorption, distribution, metabolism, excretion kinetics, half-life)
The pharmacokinetic properties of this compound in any animal species have not been documented in the available literature. Characterization of its ADME (absorption, distribution, metabolism, and excretion) profile is a critical step in preclinical development. These studies would provide essential data on how the compound is processed by a living organism, including its bioavailability, how it is metabolized, and the duration of its presence in the body (half-life).
Biodistribution Analysis in Preclinical Biological Systems
There are no published studies on the biodistribution of this compound. Biodistribution analysis, often conducted using radiolabeled compounds, is required to understand the localization of the compound and its metabolites in various organs and tissues over time. This information is vital for assessing target engagement and potential off-target accumulation.
Computational Chemistry and Molecular Modeling Approaches for N Benzyl 3 4 Isopropylphenyl Acrylamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of N-benzyl-3-(4-isopropylphenyl)acrylamide. DFT methods, such as B3LYP, are frequently used to optimize the molecule's geometry and calculate various electronic and structural parameters. nih.govnih.gov
Key insights from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, indicating the molecule is more likely to engage in chemical reactions. For acrylamide (B121943) derivatives, the α,β-unsaturated carbonyl system acts as an electrophile, making the β-carbon susceptible to nucleophilic attack, a reaction central to its mechanism of action in many biological contexts. nih.govresearchgate.net
Molecular Electrostatic Potential (ESP) maps are another valuable output, visualizing the charge distribution across the molecule. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions with biological targets. nih.gov Reactivity descriptors like electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. nih.gov Studies on similar N-arylacrylamides have shown a correlation between computed activation parameters from DFT and experimentally determined reaction rates, validating the predictive power of these methods. nih.gov
Table 1: Representative Quantum Chemical Parameters Calculated for Acrylamide Derivatives
| Parameter | Typical Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D conformation, including bond lengths and angles. |
| HOMO Energy | DFT | Indicates the ability to donate an electron; related to nucleophilicity. |
| LUMO Energy | DFT | Indicates the ability to accept an electron; related to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | DFT | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (ESP) | DFT | Maps charge distribution, identifying sites for electrostatic interactions. |
| Global Reactivity Descriptors | Calculated from HOMO/LUMO | Quantifies chemical hardness, softness, and electronegativity to predict reactivity trends. |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which can act as a covalent inhibitor, covalent docking is particularly relevant. This method models the formation of a covalent bond, typically between the electrophilic β-carbon of the acrylamide and a nucleophilic cysteine residue in the protein's active site via a Michael addition reaction. nih.govfrontiersin.org
Docking simulations provide a binding score, which estimates the binding affinity between the ligand and the target. Analysis of the docked pose reveals key molecular interactions that stabilize the complex. For this compound, these interactions would likely include:
Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming interactions with residues in the protein's binding pocket.
Hydrophobic Interactions: The benzyl (B1604629) and isopropylphenyl rings provide large hydrophobic surfaces that can engage with nonpolar residues of the target protein.
Pi-Pi Stacking: The aromatic rings can form favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Studies on other acrylamide-based inhibitors have shown that the presence of nearby positively charged residues, such as lysine or arginine, can favor the binding to cysteine and stabilize the resulting adduct. nih.govfrontiersin.org Docking scores have been successfully used to discriminate between primary and secondary cysteine modification sites, acting as a predictive filter for cysteine reactivity. nih.gov
Table 2: Potential Molecular Interactions for this compound in a Protein Binding Site
| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residues |
|---|---|---|
| Covalent Bond | Acrylamide β-carbon | Cysteine (thiol group) |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine, Main-chain Carbonyls |
| Hydrogen Bond (Acceptor) | Amide C=O | Serine, Threonine, Lysine, Arginine, Main-chain Amides |
| Hydrophobic Interactions | Isopropylphenyl and Benzyl groups | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Pi-Pi Stacking | Phenyl and Benzyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecular systems over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its complex with a biological target. mdpi.com
When simulating the ligand-protein complex obtained from docking, MD can validate the stability of the predicted binding pose. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system over the simulation period. acs.org The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and identify which residues are most affected by ligand binding. acs.org
MD simulations also reveal the persistence of key intermolecular interactions, such as hydrogen bonds, over time. This analysis provides a more dynamic and realistic view of the binding event than the static picture offered by molecular docking. Furthermore, simulations of the unbound ligand in solution can explore its conformational landscape, identifying the most populated low-energy conformations that may be relevant for binding.
Table 3: Key Analyses in Molecular Dynamics Simulations
| Analysis | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the overall stability of the ligand in the binding pocket and the protein structure. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds throughout the simulation. | Determines the stability and persistence of key polar interactions. |
| Conformational Analysis | Tracks changes in dihedral angles and overall shape of the ligand. | Reveals the accessible conformational states of the ligand, both free and bound. |
Pharmacophore Generation and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for this compound would be constructed based on its key chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry.
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. nih.gov This allows for the rapid identification of diverse molecules that match the pharmacophoric features, even if they are structurally different from the original compound. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing, to discover novel analogues with potentially improved activity or properties.
Table 4: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide |
| Hydrogen Bond Donor (HBD) | Amide hydrogen (N-H) |
| Aromatic Ring (AR) | Benzyl group's phenyl ring |
| Aromatic Ring (AR) | Isopropylphenyl group's phenyl ring |
| Hydrophobic Feature (HY) | Isopropyl group |
In Silico Prediction of Biological Activity and Selectivity
In silico methods are widely used to predict the biological activity and pharmacokinetic properties of compounds early in the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structures with biological activities. For acrylamide derivatives, QSAR studies have shown that biological action often depends on lipophilic and steric properties of substituents. nih.gov By building a QSAR model with a series of related acrylamide analogues, the activity of this compound could be predicted.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. csmres.co.ukslideshare.net Various computational models can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes, and potential toxicity. nih.govaudreyli.com These predictions help to prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.
Table 5: Common In Silico ADMET Properties Predicted for Drug Candidates
| Property Category | Specific Prediction | Importance in Drug Design |
|---|---|---|
| Absorption | Oral Bioavailability, Caco-2 Permeability | Predicts how well the drug is absorbed into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines where the drug goes in the body and if it can reach its target. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts how the drug is broken down and potential drug-drug interactions. |
| Excretion | Renal Clearance | Predicts how the drug is eliminated from the body. |
| Toxicity | Carcinogenicity, Mutagenicity, hERG Inhibition | Identifies potential safety risks and adverse effects. |
Future Directions and Unaddressed Research Questions
Exploration of Novel Biological Targets and Therapeutic Applications
A primary avenue for future research lies in the comprehensive screening of N-benzyl-3-(4-isopropylphenyl)acrylamide against a wide array of biological targets. The acrylamide (B121943) moiety is recognized for its ability to act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues like cysteine in protein active sites. This reactivity is a cornerstone of its potential therapeutic efficacy. While some N-benzyl acrylamide derivatives have been investigated for their anticancer properties, specifically as tubulin polymerization inhibitors, the full spectrum of their biological activity is yet to be elucidated. mdpi.comresearchgate.net
Future studies should endeavor to:
Expand Target-Based Screening: Move beyond known targets for acrylamide derivatives and explore novel protein interactions. This could involve high-throughput screening against diverse enzyme families, such as kinases, proteases, and phosphatases, where covalent modulation could be therapeutically advantageous.
Investigate New Therapeutic Areas: While oncology is a promising field, the anti-inflammatory and anti-allergic potential of related acrylamide structures suggests that this compound could be relevant in immunology and other disease contexts. acs.orgresearchgate.net Systematic evaluation in models of autoimmune diseases, neuroinflammation, and fibrotic conditions is warranted.
Elucidate Mechanism of Action: For any identified biological targets, detailed mechanistic studies will be crucial. This includes identifying the specific amino acid residues involved in covalent interactions and understanding how these interactions translate to modulation of protein function and downstream signaling pathways. The presence of the 4-isopropylphenyl group may influence target specificity and binding affinity, a hypothesis that requires rigorous testing.
Development of Advanced Synthetic Methodologies for Structural Diversity
The therapeutic potential of this compound is intrinsically linked to its chemical structure. The development of more sophisticated and efficient synthetic methods will be critical for generating a diverse library of analogs for structure-activity relationship (SAR) studies.
Key areas for development include:
Combinatorial Synthesis: The creation of compound libraries with systematic variations in the N-benzyl and 3-phenyl moieties will be essential. For instance, modifying the substitution pattern on both aromatic rings could fine-tune the compound's electronic and steric properties, thereby optimizing its biological activity and pharmacokinetic profile.
Asymmetric Synthesis: The acrylamide backbone presents opportunities for stereoisomers. Developing enantioselective synthetic routes will allow for the investigation of whether biological activity is stereospecific, a critical step in the development of a refined drug candidate.
"Me-Too" and "Me-Better" Approaches: Building on existing scaffolds of biologically active acrylamides, synthetic chemists can design and create novel derivatives of this compound that may exhibit improved potency, selectivity, or metabolic stability. researchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular impact of this compound, future research must leverage multi-omics approaches. The toxicity and biological perturbations of the parent compound, acrylamide, have been analyzed using such strategies, providing a blueprint for its derivatives. nih.govresearchgate.net
Future research should focus on:
Transcriptomics: Analyzing changes in gene expression in response to compound treatment can reveal the cellular pathways that are modulated. This can help in identifying both on-target and off-target effects and can provide insights into potential mechanisms of toxicity or resistance. nih.gov
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the compound's impact on cellular machinery. This can also be used to confirm biological targets and identify downstream effectors.
Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can uncover alterations in metabolic pathways, which may be central to its therapeutic effect or toxicity profile. nih.gov
Investigation of Compound Behavior in Complex Preclinical Systems
Ultimately, the therapeutic relevance of this compound must be validated in complex biological systems that more closely mimic human physiology.
Essential future steps include:
Advanced Cell Culture Models: Moving beyond simple 2D cell cultures to more complex models such as 3D organoids, spheroids, and co-culture systems will provide a more accurate prediction of the compound's efficacy and toxicity.
In Vivo Pharmacokinetics and Pharmacodynamics: Preclinical studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies will also establish the relationship between the dose administered and the observed biological effect.
Efficacy and Safety in Disease Models: The therapeutic potential of this compound must be tested in relevant animal models of disease. For example, if anticancer activity is hypothesized, xenograft or genetically engineered mouse models of cancer would be appropriate.
Biomarker Development: In conjunction with preclinical efficacy studies, research should focus on identifying and validating biomarkers that can be used to monitor the compound's activity and predict patient response in future clinical settings.
Q & A
Q. What are the standard synthetic protocols for N-Benzyl-3-(4-isopropylphenyl)acrylamide?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or amide coupling reactions . For example:
- Microwave-assisted synthesis : React 4-isopropylbenzaldehyde with an appropriate ketone or acryloyl chloride under microwave irradiation (80°C, 700 W, 6 min) to form the acrylamide backbone .
- EDCI-mediated coupling : In ice-cooled DMF, combine α-bromoacrylic acid with benzylamine derivatives using EDCI as a coupling agent. Purify via column chromatography (ethyl acetate/petroleum ether) .
- Crystallization : Recrystallize from ethanol or dichloromethane to improve purity .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 15.8 Hz for trans-olefin protons) and chemical shifts (δ 7.45 ppm for aromatic protons) in DMSO-d₆ or CDCl₃ .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 270.21 [M+H]⁺) .
- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or reduce byproducts?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to enhance reactivity .
- Catalyst variation : Compare EDCI with DCC or HOBt for amide bond formation efficiency .
- Microwave vs. conventional heating : Microwave irradiation (6 min, 80°C) reduces reaction time vs. 12–24 hours under reflux .
- Byproduct monitoring : Use TLC (silica gel, UV detection) to track intermediates and optimize stoichiometry .
Q. How to resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals) .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., E/Z isomerism) by analyzing dihedral angles (e.g., 80.06° between acrylamide and benzyl groups) .
- Comparative analysis : Cross-reference with spectral databases (Reaxys, SciFinder) for analogous acrylamide derivatives .
Q. What experimental designs are recommended for evaluating biological activity (e.g., cytotoxicity)?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dose-response curves : Test concentrations from 1 nM–100 µM, with triplicate measurements .
- Statistical validation : Apply ANOVA with post-hoc LSD tests (SPSS 19.0) to confirm significance (p < 0.05) .
Q. How to determine molecular conformation and intermolecular interactions in the solid state?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve weak interactions (C–H⋯O, C–H⋯π) with R factor ≤ 0.064 .
- Computational modeling : Use Mercury or Olex2 to visualize packing diagrams and hydrogen-bonding networks .
Q. How can computational methods (QSAR, docking) guide structure-activity studies?
- Methodological Answer :
- QSAR modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
- Molecular docking : Dock the compound into target proteins (e.g., tubulin, kinases) using AutoDock Vina; validate with MD simulations .
- Retrosynthesis tools : Employ AI-driven platforms (e.g., Reaxys, Pistachio) for one-step route prediction .
Data Contradiction & Troubleshooting
Q. How to address inconsistent biological activity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes (e.g., human CYP450 isoforms) .
- Epigenetic factors : Account for cell-line-specific gene expression (e.g., p53 status) in activity interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
